Sulfoethyl ether Sulfoethyl ether
Brand Name: Vulcanchem
CAS No.: 130138-93-1
VCID: VC18956059
InChI: InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
SMILES:
Molecular Formula: C4H10O7S2
Molecular Weight: 234.3 g/mol

Sulfoethyl ether

CAS No.: 130138-93-1

Cat. No.: VC18956059

Molecular Formula: C4H10O7S2

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

Sulfoethyl ether - 130138-93-1

Specification

CAS No. 130138-93-1
Molecular Formula C4H10O7S2
Molecular Weight 234.3 g/mol
IUPAC Name 2-(2-sulfoethoxy)ethanesulfonic acid
Standard InChI InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
Standard InChI Key YXFNFSBQEDFMHR-UHFFFAOYSA-N
Canonical SMILES C(CS(=O)(=O)O)OCCS(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

Sulfoethyl ether consists of two ethanesulfonic acid groups connected by an ether oxygen atom. The IUPAC name, 2-(2-sulfoethoxy)ethanesulfonic acid, reflects this connectivity . Key structural features include:

  • Molecular Formula: C4H10O7S2\text{C}_4\text{H}_{10}\text{O}_7\text{S}_2

  • SMILES Notation: C(CS(=O)(=O)O)OCCS(=O)(=O)O\text{C}(CS(=O)(=O)O)OCCS(=O)(=O)O

  • InChIKey: YXFNFSBQEDFMHR-UHFFFAOYSA-N .

The compound’s planar structure facilitates hydrogen bonding, as evidenced by its hydrogen bond donor count (2) and acceptor count (7) .

Table 1: Computed Physicochemical Properties of Sulfoethyl Ether

PropertyValueMethod/Source
Molecular Weight234.3 g/molPubChem
XLogP3-2.2XLogP3 3.0
Topological Polar SA135 ŲCactvs 3.4.8.18
Rotatable Bond Count6Cactvs 3.4.8.18

Spectroscopic Signatures

FT Raman spectroscopy identifies characteristic bands at 1044 cm1^{-1} (S=O symmetric stretch), 811 cm1^{-1} (C-S vibration), and 747 cm1^{-1} (ether C-O-C bending) . 13C^{13}\text{C} NMR spectra reveal distinct shifts for sulfonated carbons (66.1 ppm for C6 in sulfoethylated derivatives), confirming preferential substitution at primary hydroxyl groups .

Synthesis and Reaction Dynamics

Synthetic Routes

Sulfoethyl ether derivatives are typically synthesized via heterogeneous etherification using sodium vinyl sulfonate (NaVS), sodium 2-chloroethanesulfonate (NaCES), or sodium 2-bromoethanesulfonate (NaBES) . Key parameters influencing the degree of substitution (DSSE) include:

  • Temperature: Elevated temperatures (80°C vs. 65°C) enhance reaction rates but risk cellulose degradation .

  • Solvent Polarity: Isopropyl alcohol (IPA) yields higher DSSE (0.60) compared to cyclohexane (0.31) due to improved reactant accessibility .

Table 2: Impact of Reaction Conditions on DSSE

AgentSolventTemp (°C)Time (h)DSSE
NaVSIPA8050.60
NaBESCyclohexane8050.31
NaCESn-Butanol8050.39

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cellulose attacks the electrophilic carbon adjacent to the sulfonic acid group in the sulfoethylating agent . Alkaline conditions (NaOH) deprotonate hydroxyl groups, enhancing nucleophilicity. Prolonged reaction times (>5 hours) may reduce DSSE due to competing hydrolysis .

Characterization and Analytical Techniques

Elemental Analysis

Sulfur content quantification via elemental analysis enables DSSE calculation:

DSSE=S%×9C%×4S%×3\text{DSSE} = \frac{\text{S\%} \times 9}{\text{C\%} \times 4 - \text{S\%} \times 3}

For example, a sulfur content of 7.2% corresponds to a DSSE of 0.34 .

Advanced Spectroscopic Methods

  • Two-Dimensional NMR (2D-NMR): Resolves overlapping signals, confirming substitution patterns. COSY and HSQC spectra correlate 1H^{1}\text{H} and 13C^{13}\text{C} shifts, distinguishing C2/C3/C6 substituents .

  • FT Raman Spectroscopy: Non-destructive analysis quantifies DSSE using band intensities at 1044 cm1^{-1} (linear correlation: R2=0.98R^2 = 0.98) .

Physicochemical Properties and Stability

Solubility and Hydrophilicity

The compound’s negative XLogP3 value (-2.2) underscores high hydrophilicity, favoring aqueous solubility . Stability studies indicate decomposition above 200°C, with sulfonic acid groups contributing to thermal resistance .

Reactivity

Sulfoethyl ether undergoes acid-catalyzed hydrolysis at elevated temperatures, regenerating ethanesulfonic acid and ethylene glycol. Alkaline conditions stabilize the ether linkage but promote sulfonate group ionization .

Applications and Industrial Relevance

Ion-Exchange Materials

The sulfonic acid groups enable use in cation-exchange resins for water treatment and metal recovery. Comparative studies show higher ion capacity (2.1 meq/g) vs. carboxymethyl cellulose derivatives .

Biomedical Engineering

Sulfoethylated polymers exhibit anticoagulant properties due to sulfonate-heparin mimicry, with ongoing research into hemodialysis membranes .

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